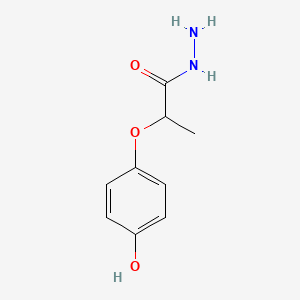

2-(4-Hydroxyphenoxy)propionic acid hydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-hydroxyphenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-6(9(13)11-10)14-8-4-2-7(12)3-5-8/h2-6,12H,10H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBOJHNDQRJZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375725 | |

| Record name | 2-(4-hydroxyphenoxy)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845879-32-5 | |

| Record name | 2-(4-hydroxyphenoxy)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Hydroxyphenoxy)propionic acid hydrazide CAS 845879-32-5 properties

Executive Summary

2-(4-Hydroxyphenoxy)propionic acid hydrazide (CAS 845879-32-5) is a specialized chiral building block primarily utilized in the agrochemical and pharmaceutical sectors. It serves as a critical intermediate in the synthesis of aryloxyphenoxypropionate herbicides (the "fop" class), which function as Acetyl-CoA Carboxylase (ACCase) inhibitors. Additionally, its hydrazide functional group makes it a versatile scaffold for generating bioactive heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, often explored for antimicrobial and anti-inflammatory properties.

This guide details the physicochemical profile, synthetic pathways, and application logic for researchers utilizing this compound in drug discovery and pesticide development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature & Identification

| Parameter | Detail |

| CAS Number | 845879-32-5 |

| IUPAC Name | 2-(4-Hydroxyphenoxy)propanehydrazide |

| Common Synonyms | 2-(4-Hydroxyphenoxy)propionic hydrazide; HPOPA-Hydrazide |

| Molecular Formula | C |

| Molecular Weight | 196.20 g/mol |

| SMILES | CC(OC1=CC=C(O)C=C1)C(=O)NN |

| InChI Key | XKBOJHNDQRJZKN-UHFFFAOYSA-N |

Physical Properties

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline powder) | Typically white to off-white. |

| Melting Point | >140°C (Estimated) | Experimental value not standardized in public literature. Parent acid melts at ~145-148°C; hydrazides typically exhibit higher MPs due to intermolecular H-bonding. |

| Solubility | Soluble: DMSO, DMF, Methanol, EthanolSparingly Soluble: Water, Dichloromethane | Phenolic -OH and Hydrazide -NHNH |

| pKa (Predicted) | ~9.8 (Phenolic -OH)~3.0 (Hydrazide conjugate acid) | Amphoteric character due to phenol (acidic) and hydrazide (basic). |

Synthetic Pathways & Reaction Mechanisms

The synthesis of CAS 845879-32-5 typically follows a two-stage workflow starting from hydroquinone. The critical control point is the regioselectivity during the initial alkylation to prevent bis-alkylation.

Synthesis Workflow (DOT Diagram)

Figure 1: Synthetic route from hydroquinone to the target hydrazide.

Detailed Protocol

Step 1: Mono-alkylation (Etherification)

-

Reagents: Hydroquinone (1.0 eq), Ethyl 2-chloropropionate (1.0-1.1 eq), Potassium Carbonate (2.0 eq).

-

Solvent: Acetonitrile or Acetone.

-

Mechanism: S

2 nucleophilic substitution. -

Critical Control: Use excess hydroquinone or slow addition of the propionate to minimize formation of the bis-alkyated byproduct (ethyl 2,2'-(1,4-phenylenebis(oxy))dipropionate).

Step 2: Hydrazinolysis

-

Reagents: Ethyl 2-(4-hydroxyphenoxy)propionate (Intermediate), Hydrazine Hydrate (80%, 3.0-5.0 eq).

-

Solvent: Ethanol (Absolute).

-

Conditions: Reflux for 3–5 hours.

-

Workup: Cool reaction mixture. The hydrazide product often precipitates directly. Filter, wash with cold ethanol, and recrystallize from ethanol/water if necessary.

-

Validation: Disappearance of the ester carbonyl peak (~1730 cm

) and appearance of amide/hydrazide peaks in IR.

Functional Applications & Logic

Agrochemical Scaffold (Herbicides)

This compound is a structural analog to the "fop" herbicides (e.g., Fenoxaprop , Quizalofop ).

-

Mechanism: These herbicides inhibit ACCase in grasses (Gramineae) but not broadleaf plants.

-

Role of Hydrazide: While commercial herbicides are usually esters, the hydrazide is used in research to synthesize novel heterocyclic derivatives (e.g., 1,2,4-triazole-3-thiones) to modify lipophilicity (LogP) and metabolic stability, potentially overcoming resistance in weeds.

Pharmaceutical Pharmacophore

The hydrazide moiety (-CONHNH

-

Schiff Bases: Reaction with aldehydes yields hydrazones (Schiff bases), which are extensively screened for antimicrobial and antitubercular activity.

-

Cyclization: Precursor to 1,3,4-oxadiazoles (via reaction with POCl

or carboxylic acids), known for anti-inflammatory (COX-2 inhibition) and anticancer properties.

Downstream Derivatization Logic

Figure 2: Chemical diversity generation from the hydrazide core.

Analytical Characterization

To validate the identity of CAS 845879-32-5, the following spectral features must be confirmed.

Spectroscopic Markers

| Technique | Signal | Assignment |

| IR (KBr) | 3300–3450 cm | N-H stretching (Primary & Secondary amine) |

| 3200 cm | Phenolic O-H stretch | |

| 1650–1680 cm | C=O stretch (Amide I band) | |

| ~1230 cm | C-O-C asymmetric stretch (Aryl ether) | |

| Phenolic -OH | ||

| Amide -NH- | ||

| Aromatic protons (1,4-disubstituted benzene) | ||

| Chiral methine (-CH-) | ||

| Hydrazide -NH | ||

| Methyl group (-CH |

HPLC Method (Generic)

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase: Acetonitrile : Water (0.1% H

PO -

Detection: UV @ 280 nm (Phenolic absorption).

-

Retention: Hydrazide will elute earlier than the ethyl ester precursor due to higher polarity.

Safety & Handling (MSDS Summary)

GHS Classification: Warning (Irritant)[1]

-

H335: May cause respiratory irritation.[2]

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle in a fume hood to avoid dust inhalation.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible, as hydrazides can oxidize over time.

References

-

PubChem. (n.d.). 2-(4-Hydroxyphenoxy)propionic acid.[1][3][4][5][6][7][8][9][10][11] National Library of Medicine. Retrieved from [Link]

-

Hu, H-F., et al. (2019). "A rapid throughput assay for screening (R)-2-(4-hydroxyphenoxy)propionic acid producing microbes." Journal of Microbiological Methods, 158, 44-51.[3] (Context for parent acid synthesis).

- Wang, Y. (2020). "An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid." Chinese Journal of Chemical Engineering. (Context for precursor synthesis).

Sources

- 1. 2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [chemicalbook.com]

- 4. 2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4-HYDROXYPHENYL)PROPIONIC ACID(938-96-5) IR Spectrum [m.chemicalbook.com]

- 6. Hydroxyphenoxy propionic acid | C9H10O4 | CID 179741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. 2-(4-HYDROXYPHENYL)PROPIONIC ACID(938-96-5) 1H NMR spectrum [chemicalbook.com]

- 10. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid(94050-90-5) 13C NMR spectrum [chemicalbook.com]

- 11. semanticscholar.org [semanticscholar.org]

Technical Whitepaper: 2-(4-Hydroxyphenoxy)propanehydrazide

Structural Characterization, Synthetic Protocols, and Functional Utility

Executive Summary & Molecular Architecture

2-(4-Hydroxyphenoxy)propanehydrazide represents a bifunctional "privileged scaffold" bridging the gap between aryloxyphenoxypropionate herbicides (the "fops") and hydrazide-based pharmacophores used in antimicrobial and anti-inflammatory drug discovery.

Its chemical significance lies in its dual-reactivity:

-

The Phenolic Terminus: A nucleophilic handle allowing for further etherification or esterification, critical for extending lipophilicity or attaching targeting moieties.

-

The Hydrazide Terminus: A versatile electrophile/nucleophile hybrid capable of condensing into heterocycles (1,2,4-triazoles, 1,3,4-oxadiazoles) or forming Schiff bases.

1.1 Structural Specifications

| Property | Detail |

| IUPAC Name | 2-(4-hydroxyphenoxy)propanehydrazide |

| Molecular Formula | |

| Molecular Weight | 196.20 g/mol |

| Chirality | One stereocenter at C2 (Propyl backbone).[1][2][3] Note: Herbicide activity is often restricted to the (R)-enantiomer.[4] |

| Key Functional Groups | Phenol (p-substituted), Ether (aryl-alkyl), Hydrazide (primary). |

Synthetic Pathway & Mechanistic Logic

The synthesis requires a rigorous two-step protocol designed to maximize yield while suppressing the formation of the symmetric by-product, 1,4-bis(1-carboxyethoxy)benzene.

2.1 The "Mono-Alkylation" Challenge

The primary difficulty in synthesizing this molecule is the high reactivity of hydroquinone. Without kinetic control, the alkylating agent (Ethyl 2-chloropropionate) will react with both phenolic hydroxyls.

Control Strategy:

-

Stoichiometry: Use a 3:1 molar excess of hydroquinone relative to the alkyl halide.

-

Solvent Choice: Acetone or Acetonitrile (polar aprotic) favors the

displacement. -

Base Selection: Potassium Carbonate (

) provides a heterogeneous basic surface, moderating the deprotonation rate compared to soluble bases like NaOEt.

2.2 Reaction Workflow Diagram

Figure 1: Synthetic workflow emphasizing the critical mono-alkylation step.

Detailed Experimental Protocols

Safety Note: Hydrazine hydrate is a potent carcinogen and reducing agent. All operations must be performed in a fume hood using nitrile gloves.

Protocol A: Synthesis of Ethyl 2-(4-hydroxyphenoxy)propionate (Intermediate)

Rationale: This step establishes the ether linkage.

-

Setup: Equip a 500mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents: Add Hydroquinone (33.0 g, 0.30 mol) and anhydrous

(13.8 g, 0.10 mol) to Acetone (150 mL). Stir for 30 minutes at room temperature to initiate deprotonation. -

Addition: Add Ethyl 2-chloropropionate (13.6 g, 0.10 mol) dropwise over 20 minutes.

-

Reaction: Reflux the mixture (

) for 8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the alkyl halide. -

Workup:

-

Filter off the inorganic salts (

) while hot. -

Evaporate the solvent under reduced pressure.

-

Purification (Critical): Dissolve the residue in water. Extract with Chloroform (

). The unreacted hydroquinone remains in the aqueous phase; the ester moves to the organic phase. -

Dry organic layer over

and concentrate. -

Yield Expectation: 70-80% (Viscous oil or low-melting solid).

-

Protocol B: Hydrazinolysis to Final Product

Rationale: Converting the ester to the hydrazide via nucleophilic acyl substitution.

-

Setup: 250mL round-bottom flask.

-

Reagents: Dissolve the Intermediate Ester (0.05 mol) in absolute Ethanol (50 mL).

-

Addition: Add Hydrazine Hydrate (99%, 0.15 mol) slowly. Note: Excess hydrazine drives the equilibrium forward.

-

Reaction: Reflux for 4–6 hours.

-

Validation Point: The reaction is complete when the solution becomes clear and TLC shows a baseline spot (hydrazides are highly polar) compared to the mobile ester.

-

Isolation:

-

Cool the mixture to

in an ice bath. -

The hydrazide typically precipitates as a white/off-white solid.

-

Filter and wash with cold ethanol.

-

Recrystallization: Use Ethanol/Water (9:1) if purification is required.

-

Physicochemical Profiling & Validation

To ensure the integrity of the synthesized compound, the following parameters must be verified.

| Parameter | Method | Expected Observation |

| IR Spectroscopy | KBr Pellet | 3300-3200 cm⁻¹: N-H stretch (doublet).1660-1680 cm⁻¹: Amide I (C=O). Distinct shift from Ester (1735 cm⁻¹). |

| ¹H NMR | DMSO-d₆ | δ 9.0-9.2: Broad singlet (CONH).δ 4.0-4.5: Broad signal ( |

| Solubility | Visual | Soluble in DMSO, DMF, hot Ethanol. Insoluble in Hexane, cold Water. |

| Melting Point | Capillary | Typically >120°C (Exact value depends on enantiopurity). |

Reactivity & Derivatization Map

The hydrazide group is a "chemical chameleon," allowing the researcher to access diverse biological activities.

5.1 Pathway A: Schiff Base Formation (Antimicrobial)

Reacting the hydrazide with aromatic aldehydes yields hydrazones (Schiff bases). These derivatives often exhibit enhanced lipophilicity and target specific bacterial enzymes (e.g., Enoyl-ACP reductase).

5.2 Pathway B: Cyclization to Heterocycles (Agrochemical)

-

1,3,4-Oxadiazoles: Reaction with

in alcoholic KOH. Common in herbicidal chemistry.[4][5] -

1,2,4-Triazoles: Reaction with isothiocyanates followed by base-catalyzed cyclization.

Figure 2: Divergent synthesis pathways for pharmaceutical and agrochemical derivatization.

References

-

BenchChem. (2025).[5] (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate: Technical Synthesis and Applications. Retrieved from

-

National Institutes of Health (NIH). (2016). Biological Activities of Hydrazone Derivatives: A Review. PMC5459381. Retrieved from

-

ChemicalBook. (2023). Synthesis of Ethyl 2-(4-hydroxyphenoxy)propionate via Phase Transfer Catalysis.[6] Retrieved from

-

Popiolek, L. (2017). Hydrazide-hydrazones as potential antimicrobial agents: Overview of the synthetic strategies. Med. Chem. Res. Retrieved from

-

Google Patents. (2011). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.[3][7] Retrieved from

Sources

- 1. Substituted (aryloxy)alkanoic acids as antagonists of slow-reacting substance of anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]

- 4. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. evitachem.com [evitachem.com]

- 7. prepchem.com [prepchem.com]

2-(4-Hydroxyphenoxy)propionic acid hydrazide molecular weight and formula

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-(4-Hydroxyphenoxy)propionic Acid Hydrazide

Executive Summary

This compound (CAS 845879-32-5) represents a critical chiral scaffold in the synthesis of aryloxyphenoxypropionate herbicides and pharmacologically active heterocycles.[1] Characterized by a molecular weight of 196.20 g/mol and the formula C

This guide details the physicochemical specifications, synthetic pathways, and downstream applications of this molecule, providing researchers with a robust framework for its utilization in drug discovery and agrochemical development.[1]

Part 1: Molecular Identity & Physicochemical Specifications[1]

The precise characterization of this compound is fundamental for stoichiometric calculations in multi-step synthesis. The molecule features a propionic acid backbone substituted at the 2-position with a 4-hydroxyphenoxy group, terminating in a hydrazide functionality.[1][2]

Table 1: Core Physicochemical Data

| Property | Specification |

| Chemical Name | 2-(4-Hydroxyphenoxy)propanoic acid hydrazide |

| CAS Number | 845879-32-5 |

| Molecular Formula | C |

| Molecular Weight | 196.20 g/mol |

| Monoisotopic Mass | 196.0848 Da |

| Physical State | Solid (White to off-white powder) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

| pKa (Predicted) | Phenolic OH: ~10.0; Hydrazide NH: ~3.0 (conjugate acid) |

| Chirality | Exists as (R)-enantiomer, (S)-enantiomer, or racemate depending on precursor |

Technical Note on Chirality: The biological activity of aryloxyphenoxypropionates is often stereospecific. The (R)-enantiomer of the precursor acid (CAS 94050-90-5) is typically the bioactive form in herbicidal applications.[1] When synthesizing the hydrazide from the chiral ester, reaction conditions (temperature < 60°C) must be controlled to prevent racemization at the chiral center alpha to the carbonyl.[1]

Part 2: Synthetic Architecture

The synthesis of this compound typically follows a convergent pathway involving the etherification of hydroquinone followed by hydrazinolysis.[1]

Protocol: Step-wise Synthesis

-

Etherification (Precursor Synthesis):

-

Reagents: Hydroquinone (excess), Ethyl 2-bromopropionate (or Ethyl lactate via Mitsunobu), Potassium Carbonate (

).[1] -

Solvent: Acetonitrile or DMF.[1]

-

Mechanism: S

2 nucleophilic substitution.[1] Using excess hydroquinone minimizes the formation of the bis-substituted byproduct.[1] -

Product: Ethyl 2-(4-hydroxyphenoxy)propionate.[1]

-

-

Hydrazinolysis (Target Synthesis):

Visualizing the Synthetic Workflow

Figure 1: Synthetic pathway from commodity chemicals to the target hydrazide via an ester intermediate.

Part 3: Application in Drug & Agrochemical Design

The hydrazide group is a versatile "chemical handle."[1] In drug discovery, this molecule acts as a precursor for constructing nitrogen-rich heterocycles, which serve as bioisosteres for carboxylic acids or esters, improving metabolic stability and lipophilicity.[1]

Key Derivatization Pathways

-

Schiff Base Formation (Hydrazones):

-

1,3,4-Oxadiazole Cyclization:

-

1,2,4-Triazole Synthesis:

Visualizing the Derivatization Tree

Figure 2: Divergent synthesis of pharmacologically active heterocycles from the hydrazide core.[1]

Part 4: Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectroscopic signals must be verified. Absence of the ethyl ester signals is the primary indicator of reaction completion.

Predicted NMR Profile (DMSO-d )

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| 9.20 – 9.40 | Singlet (Broad) | -CONH- (Hydrazide amide proton) | |

| 8.80 – 9.00 | Singlet (Broad) | -OH (Phenolic proton) | |

| 6.60 – 6.80 | Multiplet (AA'BB') | Aromatic Protons (Phenoxy ring) | |

| 4.40 – 4.60 | Quartet ( | -CH- (Chiral center) | |

| 4.20 – 4.35 | Broad Singlet | -NH | |

| 1.40 – 1.50 | Doublet ( | -CH |

Validation Check:

-

Success: Appearance of the -NH

broad singlet at ~4.2 ppm.[1] -

Failure: Persistence of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm) indicates incomplete hydrazinolysis.[1]

References

-

PubChem. (2025).[1][3][4] 2-(4-Hydroxyphenoxy)propionic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Rollas, S., & Küçükgüzel, Ş.[1] G. (2007).[1] Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939.[1] Retrieved from [Link][1]

Sources

Molecular Architecture of Aryloxyphenoxypropionates: Synthesis, Intermediates, and Mode of Action

Executive Summary

Aryloxyphenoxypropionates (AOPPs), colloquially known as "Fops," represent a cornerstone class of acetyl-CoA carboxylase (ACCase) inhibitors used extensively in modern agriculture.[1][2][3][4][5][6] Functioning as graminicides, they exhibit high selectivity for monocotyledonous weeds within dicotyledonous crops. This technical guide dissects the AOPP scaffold from a medicinal chemistry perspective, detailing the stereoselective synthesis of key derivatives (e.g., Quizalofop-P-ethyl), the enzyme kinetics of ACCase inhibition, and the molecular basis of resistance. It is designed for researchers in agrochemical discovery and process chemistry.[7]

Structural Activity Relationship (SAR) & The Pharmacophore

The AOPP scaffold is a prime example of bioisosteric design, sharing structural homology with cyclohexanediones ("Dims") despite distinct chemical backbones. The general pharmacophore consists of three critical domains:

-

The Aryl Head (Distal Heterocycle): A substituted aromatic or heteroaromatic ring (e.g., pyridine, quinoxaline, benzoxazole).

-

Function: Dictates metabolic stability and lipophilicity. Electron-withdrawing groups (e.g., -Cl, -CF3) here often enhance potency.

-

-

The Phenoxy Bridge: A central phenyl ether linkage.

-

Function: Provides the necessary spatial geometry (approx. 110° bond angle) to fit the hydrophobic pocket of the ACCase carboxyltransferase domain.

-

-

The Propionate Tail (Chiral Center): A propionic acid moiety, typically esterified.

-

Stereochemistry: The biological activity resides almost exclusively in the (R)-enantiomer .

-

Prodrug Design: AOPPs are formulated as esters (ethyl, methyl, butyl) to facilitate cuticle penetration. Once inside the plant, cytosolic esterases hydrolyze the ester to the active acid form.

-

Table 1: Common AOPP Derivatives and Heterocyclic Cores

| Common Name | Heterocyclic Core (Aryl Head) | Ester Group (Prodrug) | Key Substituents |

| Quizalofop-P | Quinoxaline | Ethyl | 6-chloro-2-quinoxaline |

| Fluazifop-P | Pyridine | Butyl | 5-trifluoromethyl-2-pyridine |

| Fenoxaprop-P | Benzoxazole | Ethyl | 6-chloro-benzoxazole |

| Cyhalofop | Benzene (Fluorinated) | Butyl | 3-fluoro-2-cyano-benzene |

| Diclofop | Benzene (Chlorinated) | Methyl | 2,4-dichloro-benzene |

Mechanism of Action: ACCase Inhibition

AOPPs target the plastidic isoform of acetyl-CoA carboxylase (ACCase). In grasses (Poaceae), this enzyme is homomeric and eukaryotic-type, making it susceptible to inhibition. In dicots (broadleaf plants), the plastidic ACCase is heteromeric and prokaryotic-type, rendering them naturally resistant—a perfect selectivity filter.

The Biochemical Cascade

-

Inhibition: The AOPP acid binds reversibly to the Carboxyltransferase (CT) domain of ACCase.

-

Metabolic Block: This prevents the ATP-dependent carboxylation of Acetyl-CoA to Malonyl-CoA.

-

Lipid Starvation: Malonyl-CoA is the essential precursor for fatty acid elongation. Depletion halts the production of phospholipids required for cell membrane maintenance.

-

Cell Death: Membrane integrity fails, leading to electrolyte leakage and necrosis in meristematic tissues.

Visualization: ACCase Inhibition Pathway

Figure 1: Biological pathway showing the interruption of lipid biosynthesis by AOPP herbicides at the ACCase checkpoint.

Synthetic Strategies & Stereochemistry[4]

The synthesis of AOPPs requires high enantiopurity. The industry standard involves a convergent synthesis where the chiral center is introduced via a lactate derivative.

The Chiral Inversion Rule

To obtain the biologically active (R)-AOPP , chemists typically start with (S)-Lactate esters. The reaction proceeds via an

Case Study: Synthesis of Quizalofop-P-ethyl

This workflow demonstrates the coupling of a heterocyclic chloride with hydroquinone, followed by chiral alkylation.[7][8]

Step 1: Synthesis of the Heterocyclic Ether

Reagents: 2,6-Dichloroquinoxaline, Hydroquinone, Potassium Carbonate (

-

Dissolve hydroquinone (1.1 eq) in DMF.

-

Add

(2.0 eq) to generate the phenoxide anion. -

Slowly add 2,6-dichloroquinoxaline (1.0 eq) at 80°C.

-

The phenoxide attacks the 2-position of the quinoxaline (activated by ring nitrogens).

Step 2: Stereoselective Alkylation

Reagents: Intermediate from Step 1, Ethyl (S)-2-((methylsulfonyl)oxy)propionate (Mesyl-Lactate),

-

Suspend the phenol intermediate in Acetonitrile.

-

Add

. -

Add the chiral mesylate (derived from (S)-ethyl lactate).

-

Reflux (approx. 80°C). The phenoxide attacks the chiral carbon, displacing the mesylate group.

-

Result: The (S)-center inverts to the (R)-center.

-

Product: Quizalofop-P-ethyl.

Visualization: Synthetic Workflow

Figure 2: Convergent synthetic route for Quizalofop-P-ethyl highlighting the SNAr and SN2 chiral inversion steps.

Advanced Experimental Protocols

Protocol A: Chiral Purity Determination via HPLC

To validate the success of the stereoselective synthesis, chiral HPLC is required.

-

Column: Chiralcel OD-H or equivalent (cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Isopropanol (90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expectation: The (R)-enantiomer (active) typically elutes later than the (S)-enantiomer in this system, though standards must be run for confirmation. Enantiomeric Excess (

) should exceed 95% for high-grade technical material.

Protocol B: In Vitro ACCase Inhibition Assay

To verify biological activity without growing whole plants.

-

Enzyme Extraction: Isolate ACCase from fresh maize leaves (susceptible) and pea leaves (resistant control) using protein extraction buffer (50 mM Tricine-KOH, pH 8.0).

-

Reaction Mix:

-

Incubation: 30°C for 20 minutes.

-

Termination: Add HCl to stop reaction and liberate unreacted

. -

Quantification: Dry the sample and measure acid-stable

(Malonyl-CoA) via liquid scintillation counting. -

Analysis: Plot log-concentration vs. inhibition to determine

.

Resistance and Future Directions

The heavy reliance on AOPPs has led to resistance, primarily through point mutations in the CT domain of ACCase.

-

Target Site Resistance: Mutations such as Ile-1781-Leu and Ile-2041-Asn alter the binding pocket, preventing the herbicide from docking while allowing the enzyme to function.

-

Metabolic Resistance: Enhanced activity of Cytochrome P450s (CYP) and Glutathione S-transferases (GST) can detoxify the herbicide before it reaches the plastid.

Future Derivatives: Research is currently shifting towards hybrid scaffolds (e.g., quinazolin-4(3H)-ones) that maintain the pharmacophore but alter the binding kinetics to overcome specific mutations, effectively "hopping" over the resistance barrier.

References

-

Takano, H. K., et al. (2021).[3] ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. SciELO. Link

-

BenchChem. (2025). Synthesis of Quizalofop-p-ethyl from 2,6-Dichloroquinoxaline: Application Notes and Protocols. BenchChem Technical Support. Link

-

HRAC Global. (2025). Herbicide Resistance Action Committee Mode of Action Classification. HRAC. Link

-

Kaundun, S. S. (2014).[3] Resistance to acetyl-CoA carboxylase-inhibiting herbicides. Pest Management Science. Link

-

Nissan Chemical Corporation. (n.d.). TARGA (Quizalofop-P-ethyl) Action and Biology. Nissan Chemical. Link

Sources

- 1. wssa.net [wssa.net]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. pesticidestewardship.org [pesticidestewardship.org]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Quizalofop-P-ethyl (Ref: DPX 79376) [sitem.herts.ac.uk]

- 9. CN106432109A - Preparation method of quizalofop-P-ethyl - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Relationship between Cyhalofop-butyl and 2-(4-hydroxyphenoxy)propionic acid hydrazide

An In-depth Technical Guide on the Synthetic and Metabolic Relationship Between Cyhalofop-butyl and 2-(4-hydroxyphenoxy)propionic Acid Derivatives

Abstract

This technical guide provides a comprehensive examination of the relationship between the aryloxyphenoxypropionate herbicide Cyhalofop-butyl and the chemical family of 2-(4-hydroxyphenoxy)propionic acid. A critical analysis of the scientific literature reveals that while a direct metabolic or synthetic link to 2-(4-hydroxyphenoxy)propionic acid hydrazide is not established, a foundational relationship exists with its parent compound, (R)-2-(4-hydroxyphenoxy)propionic acid . This carboxylic acid is a key chiral intermediate in the industrial synthesis of Cyhalofop-butyl. This guide will elucidate this synthetic nexus, detail the metabolic fate of Cyhalofop-butyl, outline robust analytical methodologies, and provide field-proven insights for researchers, chemists, and drug development professionals.

Part 1: Characterization of Core Compounds

A thorough understanding of the individual components is essential before exploring their relationship.

Cyhalofop-butyl: The Herbicide

Cyhalofop-butyl is a selective, post-emergence herbicide with high efficacy against a wide spectrum of grass weeds, particularly in rice cultivation.[1][2] Its utility is derived from its specific mode of action and favorable toxicological profile.[3] The herbicidal activity is almost exclusively attributed to the (R)-isomer.[4][5]

| Identifier | Value |

| IUPAC Name | butyl (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate[1][6] |

| CAS Number | 122008-85-9[1] |

| Molecular Formula | C₂₀H₂₀FNO₄[1][6] |

| Molecular Weight | 357.38 g/mol [1] |

Physicochemical Properties:

| Property | Value | Source(s) |

| Physical State | White crystalline solid | [1][4] |

| Melting Point | 48 - 51 °C | [7] |

| Vapor Pressure | 4.0 x 10⁻⁷ mm Hg (25 °C) | [1][6] |

| Water Solubility | 0.7 mg/L (at pH 7, 20 °C) | [4][7] |

| logP (o/w) | 3.31 | [4][7] |

| Stability | Stable at pH 4; hydrolyzes slowly at pH 7; rapid decomposition at pH 1.2 or pH 9. | [1][3][4] |

Mode of Action: Cyhalofop-butyl is an inhibitor of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][3] ACCase catalyzes the first committed step in the biosynthesis of fatty acids. By blocking this enzyme, the herbicide disrupts the production of lipids essential for cell membrane integrity and energy storage, leading to the cessation of growth and eventual death of susceptible grass species.[1][2]

The Precursor Family: 2-(4-hydroxyphenoxy)propionic Acid and its Hydrazide

The direct synthetic relationship to Cyhalofop-butyl lies with the carboxylic acid, not the hydrazide.

| Identifier | 2-(4-hydroxyphenoxy)propanoic acid | 2-(4-hydroxyphenoxy)propanoic acid hydrazide |

| IUPAC Name | 2-(4-hydroxyphenoxy)propanoic acid[8] | 2-(4-hydroxyphenoxy)propanehydrazide[9] |

| CAS Number | 67648-61-7[10] (racemic), 94050-90-5 ((R)-isomer)[11] | 845879-32-5[9] |

| Molecular Formula | C₉H₁₀O₄[8][11] | C₉H₁₂N₂O₃[9] |

| Molecular Weight | 182.17 g/mol [8][11] | 196.21 g/mol [9] |

| Significance | Key chiral intermediate for the synthesis of aryloxyphenoxypropionate herbicides.[10][12] | A derivative of the propionic acid; not documented as a direct Cyhalofop-butyl intermediate or metabolite. |

Part 2: The Core Relationship: A Synthetic Nexus

The primary and most significant relationship between Cyhalofop-butyl and the 2-(4-hydroxyphenoxy)propionic acid family is synthetic. Specifically, the (R)-enantiomer of the carboxylic acid is a foundational building block for the herbicide.

Synthesis of Cyhalofop-butyl via (R)-2-(4-hydroxyphenoxy)propanoic Acid

The industrial synthesis of Cyhalofop-butyl is a multi-step process that relies on the precise coupling of key intermediates. One of the most efficient routes involves the condensation of (R)-2-(4-hydroxyphenoxy)propanoic acid with 3,4-difluorobenzonitrile, followed by esterification.[13]

This pathway is advantageous because it introduces the correct stereochemistry early in the process, maximizing the yield of the biologically active (R)-isomer of Cyhalofop-butyl.[13]

Experimental Protocol: Phase Transfer-Catalyzed Synthesis

The following protocol is adapted from a method utilizing a phase transfer catalyst to improve reaction efficiency and yield under milder conditions.[13]

-

Reaction Setup: To a sealed tube, add (R)-2-(4-hydroxy-phenoxyl) propanoic acid (1 equivalent), 3,4-difluorobenzonitrile (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and tetrabutylammonium bisulfate (0.1 equivalents) as a phase transfer catalyst.

-

Solvent Addition: Add N,N-dimethyl formamide (DMF) as the solvent.

-

Condensation: Seal the tube and heat the mixture to 80°C with stirring for approximately 7 hours. Monitor the reaction completion via Thin Layer Chromatography (TLC) or HPLC.

-

Esterification: After completion of the condensation, cool the reaction mixture to 50°C. Add butyl bromide (2.5-3 equivalents).

-

Final Reaction: Reseal the tube and heat at 80°C for an additional 6 hours.

-

Workup and Purification: After cooling, recover the solvent and excess butyl bromide under reduced pressure. Extract the residue with ethyl acetate. Combine the organic phases and evaporate the solvent to yield the final product, Cyhalofop-butyl, as an oil that may solidify upon standing.

The Role of this compound

A review of peer-reviewed literature and patent filings does not indicate that this compound is a standard intermediate, metabolite, or degradation product related to Cyhalofop-butyl. While structurally similar to the key carboxylic acid precursor, the hydrazide functional group (-CONHNH₂) is chemically distinct from the carboxylic acid (-COOH) used in the ether synthesis reaction. It is plausible that this hydrazide could be synthesized from the parent acid for use in other applications (e.g., as a scaffold in medicinal chemistry), but it does not appear in the established lifecycle of Cyhalofop-butyl.

Part 3: Metabolic and Environmental Fate

Upon application, Cyhalofop-butyl undergoes rapid transformation in biological systems and the environment.

Metabolic Transformation

The key metabolic step for Cyhalofop-butyl is the hydrolysis of its butyl ester. This process is the bioactivation step, as the resulting Cyhalofop-acid is the true herbicidally active molecule that inhibits ACCase.[6][14][15]

-

In Plants: Susceptible grass weeds rapidly convert Cyhalofop-butyl to Cyhalofop-acid, leading to phytotoxicity. Tolerant crops like rice metabolize it more slowly or convert the Cyhalofop-acid into non-toxic metabolites more quickly.[3][15]

-

In Animals: In rats, dogs, and other animals, Cyhalofop-butyl is also readily metabolized via hydrolysis to Cyhalofop-acid. The acid and any subsequent degradates are then rapidly excreted, primarily in the urine.[6][16]

-

In Microorganisms: Soil and water microbes, such as Pseudomonas azotoformans, possess esterase enzymes that efficiently hydrolyze Cyhalofop-butyl to Cyhalofop-acid.[17][18]

Further metabolism of Cyhalofop-acid can occur, leading to the formation of metabolites such as a diacid and an amide, though the primary active compound remains the mono-acid.[19][20]

Environmental Degradation

Cyhalofop-butyl is not considered environmentally persistent. Its degradation is influenced by pH, microbial activity, and sunlight.

-

Soil: It is rapidly metabolized in both aerobic and anaerobic soil conditions, with reported half-lives as short as 3-11 hours.[3][6] It has low mobility in soil.[3][6]

-

Water: Hydrolysis is a key degradation route. The half-life in paddy water has been reported to be around 3.18 days.[21] Microbial degradation also plays a significant role in aquatic environments.[6][17]

Part 4: Analytical Methodologies

Accurate quantification of Cyhalofop-butyl and its primary metabolite, Cyhalofop-acid, is crucial for residue monitoring, environmental fate studies, and regulatory compliance.

Detection and Quantification

High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (HPLC-MS/MS), is the preferred method for the sensitive and selective analysis of these compounds in complex matrices like soil, water, and agricultural products.[22][23][24]

Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis

This protocol outlines a common workflow for residue analysis in agricultural samples.[22][24]

-

Sample Homogenization: Weigh 5-10 g of a homogenized sample (e.g., brown rice, pepper) into a 50 mL centrifuge tube. For dry samples, add 5 mL of water and let stand for 30 minutes.

-

Extraction: Add 10-20 mL of acetonitrile to the tube and homogenize for 1 minute. Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate) and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the phases.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing sorbents like Primary Secondary Amine (PSA) and C18 to remove interferences. For high-fat or pigmented matrices, a sorbent like Z-SEP may be used.[24]

-

Final Preparation: Vortex the d-SPE tube for 1 minute and centrifuge. Take the final supernatant, filter if necessary, and transfer to an autosampler vial for analysis.

-

LC-MS/MS Analysis:

-

Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both Cyhalofop-butyl and Cyhalofop-acid in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.[22]

-

Conclusion

The relationship between Cyhalofop-butyl and this compound is indirect. The scientifically established and industrially critical connection is between Cyhalofop-butyl and (R)-2-(4-hydroxyphenoxy)propionic acid . This carboxylic acid is a non-negotiable precursor in the stereoselective synthesis of the herbicide. In contrast, the hydrazide derivative is not a documented intermediate in this synthesis nor is it a recognized metabolite. Cyhalofop-butyl itself is a pro-herbicide, rapidly converted in target organisms and the environment to its active form, Cyhalofop-acid, through ester hydrolysis. Understanding these distinct synthetic and metabolic pathways is paramount for the development of new agrochemicals, the assessment of environmental impact, and the establishment of robust analytical standards.

References

-

PubChem. (n.d.). Cyhalofop-butyl. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

Chico Crop Science Co., Ltd. (2025, January 13). Introduction to Cyhalofop-Butyl. Retrieved February 20, 2026, from [Link]

-

Agriculture & Environment Research Unit (AERU). (2026, February 10). Cyhalofop-butyl (Ref: DE 537). University of Hertfordshire. Retrieved February 20, 2026, from [Link]

-

Neal, J. C., & Borger, C. (n.d.). CYHALOFOP BUTYL: A NEW GRAMINICIDE FOR USE IN RICE. DowElanco. Retrieved February 20, 2026, from [Link]

-

Li, W. Z., Liu, H. Q., Qi, X., & Sun, H. B. (2013). Application of phase transfer catalyst in the synthesis of cyhalofop butyl. Journal of Chemical and Pharmaceutical Research, 5(12), 275-278. Retrieved February 20, 2026, from [Link]

-

Kuk, Y. I., Shin, J. H., Burgess, M. V., & Burgos, N. R. (2023). Metabolic Exploration for Cyhalofop-Butyl Antagonism in Barnyardgrass [Echinochloa crus-galli (L.) P. Beauv.] Following Pretreatment of Malathion. Journal of Agricultural and Food Chemistry, 71(18), 6906-6915. Retrieved February 20, 2026, from [Link]

-

Wang, B. Z., Guo, P., Hang, B. J., Li, L., He, J., & Li, S. P. (2011). Degradation of Cyhalofop-Butyl (CyB) by Pseudomonas azotoformans Strain QDZ-1 and Cloning of a Novel Gene Encoding CyB-Hydrolyzing Esterase. Journal of Agricultural and Food Chemistry, 59(11), 6043-6050. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). CN104803883A - Synthesis method of cyhalofop-butyl.

-

PubMed. (2011). Degradation of Cyhalofop-Butyl (CyB) by Pseudomonas Azotoformans Strain QDZ-1 and Cloning of a Novel Gene Encoding CyB-hydrolyzing Esterase. National Library of Medicine. Retrieved February 20, 2026, from [Link]

-

Environmental Protection Agency (EPA). (2002). Cyhalofop-butyl: Review of Toxicity Studies. Retrieved February 20, 2026, from [Link]

-

Central Insecticides Board & Registration Committee. (n.d.). METHOD OF ANALYSIS FOR CYHALOFOP BUTYL CONTENT. Retrieved February 20, 2026, from [Link]

-

China Academic Journals (CNKI). (n.d.). Residue Dynamics of 10% Fenoxaprop-P-Ethyl·Cyhalofop-Butyl EC in Rice. Retrieved February 20, 2026, from [Link]

-

Mwalilino, J. K., Li, Z., Guo-nian, Z., & Ying-xu, C. (2001). Analytical Methods for Cyhalofop-butyl and Its Metabolites in Soil and Water. Chinese Journal of Pesticide Science, 3(4), 74-80. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2013). Application of phase transfer catalyst in the synthesis of cyhalofop butyl. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2014). Determination of Cyhalofop-butyl and its Metabolite in Water and Soil by Liquid Chromatography. Retrieved February 20, 2026, from [Link]

-

Kim, J. H., Abd El-Aty, A. M., Rahman, M. M., Kim, M.-R., & Shim, J.-H. (2022). Simultaneous Determination of Pyridate, Quizalofop-ethyl, and Cyhalofop-butyl Residues in Agricultural Products Using Liquid Chromatography-Tandem Mass Spectrometry. Foods, 11(6), 882. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). CN105566158A - Method for preparing cyhalofop-butyl.

-

Mwalilino, J. K., et al. (2001). Analytical Methods for Cyhalofop-butyl and Its Metabolites in Soil and Water. Zhejiang University. Retrieved February 20, 2026, from [Link]

-

Environmental Protection Agency (EPA). (2002). Cyhalofop-butyl Method Review-Report No. ECMO 198s 1-5. Retrieved February 20, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

-

Tan, C. (2009). Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid. Semantic Scholar. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2019). Production of (R)-2-(4-hydroxyphenoxy) propionic acid by Beauveria bassiana ZJB16007 in solid state fermentation using rice bran. Retrieved February 20, 2026, from [Link]

-

Agriculture & Environment Research Unit (AERU). (2025). Cyhalofop. University of Hertfordshire. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). 2-(4-Hydroxy-phenoxy)-propionic acid. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

Yasuor, H., et al. (2006). Basis of selectivity of cyhalofop-butyl in Oryza sativa L. PubMed. Retrieved February 20, 2026, from [Link]

-

Environmental Protection Agency (EPA). (2014). Cyhalofop-butyl in Soil. Retrieved February 20, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyhalofop-butyl Mode of Action: How This ACCase Inhibitor Controls Grassy Weeds [allpesticides.com]

- 3. caws.org.nz [caws.org.nz]

- 4. Introduction to Cyhalofop-Butyl - Chico Crop Science Co., Ltd. [chicocrop.com]

- 5. Cyhalofop [sitem.herts.ac.uk]

- 6. Cyhalofop-butyl | C20H20FNO4 | CID 180089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. 2-(4-Hydroxyphenoxy)propionic acid | CAS 67648-61-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Basis of selectivity of cyhalofop-butyl in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. www3.epa.gov [www3.epa.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Degradation of cyhalofop-butyl (CyB) by Pseudomonas azotoformans strain QDZ-1 and cloning of a novel gene encoding CyB-hydrolyzing esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analytical Methods for Cyhalofop-butyl and Its Metabolites in Soil and Water [nyxxb.cn]

- 20. epa.gov [epa.gov]

- 21. Residue Dynamics of 10% Fenoxaprop-P-Ethyl·Cyhalofop-Butyl EC in Rice [ere.ac.cn]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. ppqs.gov.in [ppqs.gov.in]

- 24. mdpi.com [mdpi.com]

SMILES and InChI key for 2-(4-Hydroxyphenoxy)propionic acid hydrazide

Identity, Synthesis, and Application Pathways

Executive Summary

This technical guide provides a comprehensive analysis of 2-(4-Hydroxyphenoxy)propionic acid hydrazide (CAS 845879-32-5), a critical chiral intermediate bridging agrochemical and pharmaceutical development.[1] Historically significant as a precursor to aryloxyphenoxypropionate herbicides (the "fop" class), this molecule has re-emerged in medicinal chemistry as a scaffold for synthesizing antimicrobial 1,3,4-oxadiazoles and antitubercular hydrazones.[1]

This document details its digital identification standards (SMILES/InChI), stereochemical implications, validated synthesis protocols, and downstream derivatization pathways.

Part 1: Chemical Identity & Digital Representation[1]

Accurate digital representation is essential for database interoperability and computational modeling.[1] The following identifiers correspond to the racemic hydrazide, though the (

Core Identifiers

| Identifier System | Key / String | Notes |

| Common Name | This compound | Also known as (4-Hydroxyphenoxy)propanehydrazide |

| CAS Number | 845879-32-5 | Specific to the hydrazide form |

| CAS (Parent Acid) | 94050-90-5 | Refers to the ( |

| Canonical SMILES | CC(OC1=CC=C(O)C=C1)C(=O)NN | Useful for substructure searching |

| Isomeric SMILES | CC=C1)C(=O)NN | Specifies ( |

| InChI String | InChI=1S/C9H12N2O3/c1-6(9(13)11-10)14-8-4-2-7(12)3-5-8/h2-6,12H,10H2,1H3,(H,11,13) | Standard IUPAC algorithm |

| InChI Key | XKBOJHNDQRJZKN-UHFFFAOYSA-N | Hashed version for database indexing |

Physicochemical Profile[2]

| Property | Value (Approx.) | Significance |

| Molecular Weight | 196.20 g/mol | Low MW favors oral bioavailability (Lipinski compliant) |

| Formula | C | |

| H-Bond Donors | 3 | Hydrazide (-NHNH |

| H-Bond Acceptors | 4 | Carbonyl, Ether oxygen, Hydrazide nitrogens |

| LogP (Predicted) | ~0.5 - 0.8 | Moderate hydrophilicity; suitable for systemic transport |

| Physical State | White to off-white solid |

Part 2: Structural Analysis & Stereochemistry[1]

The Chiral Switch

The molecule possesses a stereocenter at the

-

(

)-Enantiomer: In agrochemicals, the ( -

(

)-Enantiomer: Generally inactive in herbicidal applications but may still possess pharmaceutical relevance in non-chiral binding pockets.[1]

Expert Insight: When synthesizing this for biological screening, starting with optically pure (

Part 3: Synthesis & Characterization Protocols

Retrosynthetic Logic

The synthesis follows a classical nucleophilic substitution followed by hydrazinolysis.[1] The pathway is designed to preserve the aromatic ring integrity while installing the sensitive hydrazide group under mild conditions.[1]

Pathway: Hydroquinone

Experimental Protocol (Step-by-Step)

Step 1: Etherification (Williamson Ether Synthesis)[1]

-

Reagents: Hydroquinone (1.0 eq), 2-Chloropropionic acid (1.1 eq), NaOH (2.2 eq).

-

Solvent: Water or Ethanol/Water reflux.[1]

-

Procedure:

-

Dissolve hydroquinone in aqueous NaOH under nitrogen atmosphere (to prevent oxidation to quinone).

-

Add 2-chloropropionic acid dropwise at 50°C.

-

Reflux for 4–6 hours.

-

Acidify with HCl to pH 1 to precipitate 2-(4-hydroxyphenoxy)propionic acid .[1]

-

Yield Check: Isolate solid, MP approx. 145–148°C (for pure R-isomer).

-

Step 2: Esterification (Fischer Esterification)[1]

-

Reagents: Acid intermediate (from Step 1), Methanol (excess), H

SO -

Procedure:

Step 3: Hydrazinolysis (Target Synthesis)[1]

-

Reagents: Methyl ester intermediate, Hydrazine hydrate (80%, 3.0 eq).

-

Solvent: Ethanol (Absolute).[1]

-

Procedure:

-

Dissolve the methyl ester in absolute ethanol.[1]

-

Add hydrazine hydrate dropwise at room temperature.

-

Reflux for 4 hours. Monitor TLC (Ethyl Acetate:Hexane 1:1) for disappearance of ester.[1]

-

Cool to 0°C. The hydrazide often crystallizes out.[1]

-

Filter and wash with cold ethanol.[1] Recrystallize from ethanol/water if necessary.[1]

-

Analytical Validation (Self-Validating System)

To ensure the product is the hydrazide and not the unreacted ester or acid, check for these specific signals:

-

IR Spectroscopy:

-

H NMR (DMSO-d

Part 4: Reaction Pathways & Visualization

The following diagram illustrates the synthesis and the divergent applications of the hydrazide intermediate.

Figure 1: Synthetic workflow from raw materials to the target hydrazide and its divergent application pathways in agrochemistry and pharmacology.[1]

Part 5: Applications & Derivatization[1]

Agrochemical Relevance

While the hydrazide itself is an intermediate, its parent acid is the scaffold for Aryloxyphenoxypropionate herbicides .[1]

-

Mechanism: Inhibition of Acetyl-CoA Carboxylase (ACCase) in the chloroplasts of grasses.[1]

-

Derivatives: The hydrazide can be converted into heterocycles that serve as bioisosteres for the carboxylic acid moiety, potentially altering metabolic stability in soil or plants.[1]

Pharmaceutical Relevance

The hydrazide moiety (-CONHNH

-

Hydrazone Formation: Reacting the hydrazide with aromatic aldehydes yields hydrazones (Schiff bases). These have demonstrated efficacy against Mycobacterium tuberculosis by chelating metal ions essential for bacterial enzymes.[1]

-

Oxadiazole Cyclization: Cyclization with CS

or carboxylic acids yields 1,3,4-oxadiazoles.[1] These rings are lipophilic spacers often used to improve the pharmacokinetic profile of antifungal agents.[1]

References

-

Wang, Y., et al. (2020).[1][2] "An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid." Chinese Journal of Chemical Engineering. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: 2-(4-Hydroxyphenoxy)propanoic acid.[1][3][4][5][6][7] National Library of Medicine.[1] Retrieved from [Link]

-

Rollas, S., & Küçükgüzel, Ş.[1][8] G. (2007). "Biological Activities of Hydrazone Derivatives." Molecules, 12(8), 1910–1939.[1] (Contextual grounding for hydrazide utility).

Sources

- 1. echemi.com [echemi.com]

- 2. (PDF) An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid [academia.edu]

- 3. prepchem.com [prepchem.com]

- 4. Hydroxyphenoxy propionic acid | C9H10O4 | CID 179741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 94050-90-5: (2R)-2-(4-Hydroxyphenoxy)propanoic acid [cymitquimica.com]

- 6. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid, CAS No. 94050-90-5 - iChemical [ichemical.com]

- 7. 2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fluorochem.co.uk [fluorochem.co.uk]

Navigating the Non-Aqueous Frontier: An In-depth Technical Guide to the Solubility Profile of Phenoxypropionic Acid Hydrazides in Organic Solvents

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive exploration of the solubility characteristics of phenoxypropionic acid hydrazides in organic solvents. In the landscape of pharmaceutical and agrochemical research, understanding the solubility of a compound is a cornerstone of process development, formulation design, and ultimately, therapeutic efficacy. This document moves beyond a simple recitation of facts to offer a foundational understanding of the principles governing solubility, practical methodologies for its determination, and a predictive analysis of the behavior of phenoxypropionic acid hydrazides in various organic media.

The Significance of Solubility in the Lifecycle of Phenoxypropionic Acid Hydrazides

Phenoxypropionic acid and its derivatives are a well-established class of compounds with applications ranging from herbicides to potential therapeutic agents. The introduction of a hydrazide moiety (-CONHNH₂) significantly alters the physicochemical properties of the parent molecule, introducing a polar, hydrogen-bonding functional group that can dramatically influence its interactions with solvents.

A thorough understanding of the solubility of phenoxypropionic acid hydrazides is critical for:

-

Synthetic Chemistry: The choice of solvent is paramount for controlling reaction kinetics, yield, and purity during the synthesis and derivatization of these compounds.

-

Purification and Crystallization: Recrystallization, a common technique for purifying solid compounds, is entirely dependent on the differential solubility of the target molecule and its impurities in a given solvent system at varying temperatures.

-

Formulation Development: For a drug to be effective, it must be formulated in a manner that ensures its stability and bioavailability. This often involves dissolving the active pharmaceutical ingredient (API) in a suitable organic solvent for the preparation of liquid dosage forms or for use in advanced drug delivery systems.

-

Analytical Chemistry: Accurate quantification of phenoxypropionic acid hydrazides using techniques like High-Performance Liquid Chromatography (HPLC) requires their complete dissolution in the mobile phase.

Theoretical Underpinnings of Solubility: A Predictive Framework

The adage "like dissolves like" serves as a fundamental starting point. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The structure of a phenoxypropionic acid hydrazide can be dissected to understand its solubility characteristics:

-

The Phenoxypropionic Acid Moiety: The phenoxy group (C₆H₅O-) and the aliphatic propionic chain contribute to the molecule's lipophilic (non-polar) character. The parent DL-2-phenoxypropionic acid is known to be soluble in organic solvents, with limited solubility in water. This suggests a preference for less polar environments.

-

The Hydrazide Functional Group: The -CONHNH₂ group is polar and capable of acting as both a hydrogen bond donor and acceptor. This functional group imparts a degree of polarity to the molecule and is expected to enhance solubility in polar solvents, particularly those that can participate in hydrogen bonding. For instance, propanoic acid hydrazide is soluble in polar solvents like water and alcohols[1].

Therefore, phenoxypropionic acid hydrazides are amphiphilic molecules, possessing both non-polar and polar regions. Their solubility in a given organic solvent will be determined by the solvent's ability to favorably interact with both of these domains.

Key Factors Influencing Solubility

The following diagram illustrates the primary factors that will dictate the solubility of phenoxypropionic acid hydrazides in organic solvents:

Caption: Key factors influencing solubility.

-

Solvent Polarity: A solvent's polarity, often quantified by its dielectric constant, plays a crucial role.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents are expected to be effective at dissolving phenoxypropionic acid hydrazides due to their ability to engage in hydrogen bonding with the hydrazide group and interact favorably with the polar C=O and N-H bonds.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO): These solvents possess a dipole moment and can act as hydrogen bond acceptors, allowing them to interact with the N-H protons of the hydrazide group. Their ability to solvate the non-polar regions of the molecule also contributes to solubility.

-

Non-polar Solvents (e.g., hexane, toluene): The solubility in these solvents is expected to be lower. While the phenoxy and propionic parts of the molecule will have favorable van der Waals interactions with these solvents, the highly polar hydrazide group will be poorly solvated, limiting overall solubility. Some studies on aromatic hydrazides have indicated that hydrocarbon solvents are less effective for reactions due to the low solubility of the hydrazide[2][3].

-

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solid and disrupt the solvent-solvent interactions.

-

Molecular Size and Substituents: The size and nature of any substituents on the phenoxypropionic acid hydrazide molecule will also impact its solubility. Larger, bulkier substituents will generally decrease solubility. The electronic nature of substituents on the phenyl ring can influence the polarity of the molecule and its ability to participate in intermolecular interactions.

Predictive Solubility Profile

Based on the theoretical principles outlined above, we can predict the general solubility profile of phenoxypropionic acid hydrazides in a range of common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar hydrazide group. The alkyl chains of the alcohols can also interact favorably with the non-polar regions of the solute. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting with the N-H protons of the hydrazide. Their moderate polarity allows for good solvation of the entire molecule. Acetonitrile has been shown to be an effective solvent for reactions involving aromatic hydrazides[2][3]. |

| Halogenated | Dichloromethane | Moderate | These solvents are weakly polar and can induce dipole interactions. Their ability to solvate the non-polar portions of the molecule is good, but their interaction with the polar hydrazide group is less effective than that of more polar solvents. |

| Aromatic | Toluene, Benzene | Low to Moderate | While the aromatic ring of the solvent can engage in π-π stacking with the phenoxy group of the solute, the overall non-polar nature of these solvents makes them poor at solvating the highly polar hydrazide moiety. |

| Aliphatic | Hexane, Heptane | Low | These are non-polar solvents that can only participate in weak van der Waals interactions. They will effectively solvate the non-polar parts of the molecule but will be very poor solvents for the polar hydrazide group, leading to low overall solubility. |

Experimental Determination of Solubility

Accurate determination of solubility requires rigorous experimental methodology. The following protocols describe two common and reliable methods for quantifying the solubility of a solid compound in an organic solvent.

Shake-Flask Method (Equilibrium Method)

This is the gold standard for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of the phenoxypropionic acid hydrazide to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker bath or a magnetic stirrer in a constant temperature chamber is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, the sample should be filtered through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) or centrifuged.

-

Quantification: Accurately dilute a known volume of the clear, saturated solution with a suitable solvent. The concentration of the phenoxypropionic acid hydrazide in the diluted sample is then determined using a validated analytical method, such as:

-

UV-Vis Spectrophotometry: If the compound has a chromophore, a calibration curve of absorbance versus concentration can be prepared.

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve of peak area versus concentration is used for quantification.

-

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors.

Gravimetric Method

This method is simpler but may be less accurate than instrumental methods.

Protocol:

-

Preparation and Equilibration: Prepare a saturated solution as described in the shake-flask method.

-

Sampling and Evaporation: Carefully withdraw a known volume or mass of the clear, saturated solution and transfer it to a pre-weighed container. The solvent is then slowly evaporated under reduced pressure or in a fume hood.

-

Mass Determination: Once the solvent has been completely removed, the container with the dried solute is weighed again. The difference in mass corresponds to the amount of dissolved phenoxypropionic acid hydrazide.

-

Calculation: The solubility is expressed as the mass of the solute per volume or mass of the solvent.

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Conclusion and Future Directions

The solubility of phenoxypropionic acid hydrazides in organic solvents is a complex interplay of the solute's amphiphilic nature and the properties of the solvent. While a lack of specific experimental data in the literature necessitates a predictive approach, a strong theoretical framework suggests that solubility will be highest in polar protic and polar aprotic solvents and lowest in non-polar aliphatic and aromatic solvents.

This guide provides the foundational knowledge and practical methodologies for researchers to confidently approach the study of these compounds. The clear research gap in quantitative solubility data for phenoxypropionic acid hydrazides presents an opportunity for future work that would be of significant value to the chemical and pharmaceutical sciences. The systematic determination of the solubility of a series of these compounds in a diverse range of organic solvents would enable the development of robust quantitative structure-property relationship (QSPR) models, further enhancing our predictive capabilities and accelerating the development of new products based on this important chemical scaffold.

References

-

Yalkowsky, S. H., & He, Y. (Eds.). (2003). Handbook of Aqueous Solubility Data. CRC press. [Link]

- Yalkowsky, S. H., He, Y., & Jain, P. (2010).

-

Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. Journal of Medicinal Chemistry, 46(19), 4213-4213. [Link]

-

Perlovich, G. L., & Raevsky, O. A. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 58(9), 2659–2667. [Link]

-

The Pharmaceutical and Chemical Journal. (n.d.). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. Retrieved February 21, 2026, from [Link]

-

Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033103. [Link]

-

Frontera, A., & Pavan, F. R. (2024). A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry, 12, 1373551. [Link]

-

Chen, Q., et al. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Journal of Agricultural and Food Chemistry, 71(23), 8689–8706. [Link]

-

University of Sydney. (n.d.). Solubility of Organic Compounds. Retrieved February 21, 2026, from [Link]

-

Bobbit, J. M., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry, 89(9), 5841–5845. [Link]

-

Al-Warhi, T., et al. (2024). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Scientific Reports, 14(1), 9876. [Link]

-

PubChem. (n.d.). DL-2-Phenoxypropionic acid. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). 2-Phenoxyacetohydrazide. Retrieved February 21, 2026, from [Link]

-

Malik, H., et al. (2024). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. Indian Journal of Chemistry, 63(2), 4215. [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved February 21, 2026, from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 1,3,4-Oxadiazoles from 2-(4-Hydroxyphenoxy)propionic Acid Hydrazide

This Application Note is designed for researchers in medicinal chemistry and agrochemical discovery. It details the synthesis of 1,3,4-oxadiazole scaffolds derived from 2-(4-hydroxyphenoxy)propionic acid hydrazide , a versatile intermediate often associated with aryloxyphenoxypropionate herbicides (e.g., Diclofop) and anti-inflammatory pharmacophores.

Introduction & Scientific Rationale

The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, acting as a bioisostere for carboxylic acids, esters, and carboxamides. It significantly enhances lipophilicity and metabolic stability. When fused with a 2-(4-hydroxyphenoxy)propionic acid moiety, the resulting conjugates exhibit potential biological activities ranging from auxin-mimicry (herbicidal) to COX-2 inhibition (anti-inflammatory) .

This guide focuses on converting the hydrazide precursor (1) into three distinct oxadiazole classes:

-

2-Substituted-1,3,4-oxadiazoles (via dehydration).

-

1,3,4-Oxadiazole-2-thiones (via

cyclization). -

2,5-Disubstituted-1,3,4-oxadiazoles (via oxidative cyclization of hydrazones).[1][2][3]

Retrosynthetic Pathway

The hydrazide (1) serves as the divergent point. The choice of cyclization method dictates the functional group at the 2-position of the oxadiazole ring.

Figure 1: Divergent synthetic pathways from the hydrazide precursor.

Critical Pre-Requisites

Starting Material: this compound.

-

Synthesis Note: Typically prepared by esterification of 2-(4-hydroxyphenoxy)propionic acid followed by hydrazinolysis with hydrazine hydrate (99%) in ethanol at reflux for 4-6 hours.

-

Purity Check: Verify hydrazide formation via IR (appearance of doublet

peaks at 3200-3300

Chemist’s Caution (The Phenolic Hydroxyl):

The precursor contains a free phenolic

-

Risk: In harsh dehydrating conditions (e.g.,

), the phenol may undergo phosphorylation or acylation. -

Mitigation: For Method A, if side reactions are observed, protect the phenol (e.g., as an acetate or methyl ether) prior to cyclization. Methods B and C are generally compatible with the free phenol.

Detailed Protocols

Method A: Synthesis of 2-Substituted-1,3,4-Oxadiazoles (The Route)

Best for: Creating robust aryl/alkyl substituted oxadiazoles.

Mechanism: Phosphorus oxychloride (

Protocol:

-

Setup: In a dry 100 mL round-bottom flask equipped with a calcium chloride guard tube.

-

Reagents: Mix Hydrazide (1) (0.01 mol) and the appropriate Aromatic Carboxylic Acid (0.01 mol).

-

Cyclization: Add

(15 mL) carefully. -

Reaction: Reflux the mixture on an oil bath at 100–110°C for 6–8 hours. Monitor by TLC (Solvent: Ethyl Acetate:Hexane 4:6).

-

Quenching: Cool the mixture to room temperature. Slowly pour the reaction mass onto crushed ice (~200 g) with vigorous stirring. Caution: Exothermic hydrolysis of excess

. -

Neutralization: Adjust pH to ~7–8 using solid sodium bicarbonate (

) or 10% NaOH solution. -

Isolation: Filter the precipitated solid. Wash thoroughly with cold water.

-

Purification: Recrystallize from ethanol or methanol.

Method B: Synthesis of 1,3,4-Oxadiazole-2-thiones (The Route)

Best for: Introducing a thiol/thione handle for further functionalization (S-alkylation).

Mechanism: Nucleophilic attack of the hydrazide on carbon disulfide (

Protocol:

-

Reagents: Dissolve Hydrazide (1) (0.01 mol) in Ethanol (30 mL). Add Potassium Hydroxide (KOH , 0.015 mol) dissolved in water (5 mL).

-

Addition: Add Carbon Disulfide (

) (0.02 mol) dropwise. -

Reaction: Reflux the mixture for 10–12 hours until evolution of

gas ceases (test with lead acetate paper). -

Workup: Concentrate the solvent under reduced pressure. Dilute the residue with ice-cold water.

-

Acidification: Acidify with dilute Hydrochloric Acid (HCl) to pH 2–3. The product will precipitate as the thione/thiol tautomer.

-

Purification: Filter and recrystallize from ethanol-water (1:1).

Method C: Oxidative Cyclization of Hydrazones

Best for: Library generation using diverse aldehydes; mild conditions preserving the phenol.

Workflow:

-

Step 1 (Schiff Base Formation): Reflux Hydrazide (1) (0.01 mol) with an Aromatic Aldehyde (0.01 mol) in Ethanol (20 mL) with a catalytic amount of Glacial Acetic Acid (2-3 drops) for 2-4 hours. Isolate the hydrazone precipitate.

-

Step 2 (Cyclization):

-

Dissolve the hydrazone (0.005 mol) in Dichloromethane (DCM) or DMSO.

-

Add Iodine (

) (0.005 mol) and Potassium Carbonate ( -

Stir at room temperature for 12–24 hours (or reflux for 4 hours).

-

Quench: Wash with 5% Sodium Thiosulfate (

) to remove excess iodine. Extract and evaporate.[4]

-

Mechanistic Insight & Troubleshooting

The formation of the oxadiazole ring is a self-validating process. The disappearance of the highly polar

Mechanistic Diagram (CS2 Cyclization)

Figure 2: Mechanism of base-catalyzed cyclization with Carbon Disulfide.

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Hydrolysis of product during quenching. | Neutralize |

| Oily Product (Method A/C) | Incomplete cyclization or impurities. | Triturate the oil with cold ether or hexane to induce crystallization. |

| Side Product (Method A) | Phosphorylation of Phenolic -OH. | Protect -OH as acetate before reaction; Deprotect with mild base later. |

| No Precipitate (Method B) | Solution too basic. | Ensure acidification to pH 2-3; the thione is soluble in base (as thiolate). |

Characterization Standards

To validate the synthesis, the following spectral signatures must be confirmed:

-

IR Spectroscopy:

-

Disappearance: Amide Carbonyl (

) at 1660–1680 -

Appearance:

stretch of oxadiazole ring at 1600–1620 -

Appearance:

stretch at 1000–1200 -

Method B Specific:

stretch at ~1150

-

-

1H NMR (DMSO-d6):

-

Phenoxy Moiety: Aromatic protons (AA'BB' system) at

6.7–7.2 ppm. -

Propionic Linker: Quartet (

) at -

Oxadiazole: Absence of broad singlet (

) at

-

-

Mass Spectrometry: Molecular ion peak

corresponding to the calculated mass of the cyclized product.

References

-

Nagaraj, A., & Reddy, C. S. (2008). Synthesis and biological activity of 5-substituted-1,3,4-oxadiazole-2-thiones containing 2-(4-hydroxyphenoxy)propionic acid moiety. Journal of Heterocyclic Chemistry.

-

Bhat, M. A., et al. (2011). Synthesis and in vivo anti-inflammatory activity of novel 1,3,4-oxadiazole derivatives of fenbufen. Acta Poloniae Pharmaceutica.

-

Somani, R. R., & Shirodkar, P. Y. (2009). Oxadiazoles: A biologically important heterocycle.[2][5][6][7] Rasayan Journal of Chemistry.

-

Kumar, D., et al. (2014). IBX/TEAB mediated oxidative cyclization of hydrazide-hydrazones...[1] Synlett.

-

Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of Some Novel 1,3,4-Oxadiazole Derivatives. Molecules.

Sources

- 1. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. ijper.org [ijper.org]

- 5. longdom.org [longdom.org]

- 6. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for Schiff Base Formation using 2-(4-Hydroxyphenoxy)propionic Acid Hydrazide

Introduction & Scope

This application note details the protocol for synthesizing Schiff bases (specifically N-acylhydrazones ) derived from 2-(4-hydroxyphenoxy)propionic acid hydrazide .

The 2-(4-hydroxyphenoxy)propionic acid scaffold is a critical pharmacophore in medicinal chemistry and agrochemistry. Its derivatives, particularly aryloxyphenoxypropionates, are well-documented for their herbicidal activity (ACCase inhibition) and, more recently, for antimicrobial and anti-inflammatory properties when derivatized as hydrazones. The formation of the azomethine bond (–C=N–) via condensation with aldehydes or ketones enhances biological activity by improving lipophilicity and target binding affinity.

Key Applications

-

Drug Discovery: Development of antimicrobial, antifungal, and anti-tubercular agents.[1]

-

Agrochemicals: Synthesis of novel herbicides mimicking diclofop-methyl analogs.

-